molecular formula C6H9ClO3 B029291 Ethyl 4-chloroacetoacetate CAS No. 638-07-3

Ethyl 4-chloroacetoacetate

Cat. No. B029291
Key on ui cas rn: 638-07-3
M. Wt: 164.59 g/mol
InChI Key: OHLRLMWUFVDREV-UHFFFAOYSA-N
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Patent
US04120956

Procedure details

72 g (1 mol) of chlorine were passed into a solution of 84 g (1 mol) of diketene in dry carbon tetrachloride at -20° C., the reaction solution was then added dropwise to 200 ml of ethanol, while stirring, during which addition the temperature was held to at most 0° C., the solvent was then stripped off in vacuo on a rotary evaporator and the residue was distilled. 155 g (94% of theory) of γ-chloroacetoacetic acid ethyl ester of boiling point 90° C./7 mm Hg were obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[CH2:3]=[C:4]1[O:8][C:6](=[O:7])[CH2:5]1.[CH2:9]([OH:11])[CH3:10]>C(Cl)(Cl)(Cl)Cl>[CH2:9]([O:11][C:6](=[O:7])[CH2:5][C:4]([CH2:8][Cl:1])=[O:3])[CH3:10]

Inputs

Step One
Name
Quantity
72 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
84 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring, during which addition the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held to at most 0° C.
CUSTOM
Type
CUSTOM
Details
the solvent was then stripped off in vacuo on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(=O)CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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